Tepoxalin
Overview
Description
Tepoxalin, sold under the brand name Zubrin among others, is a non-steroidal anti-inflammatory drug (NSAIDs) generally used in veterinary medicine to reduce swelling in animals with osteoarthritis . In rare circumstances, tepoxalin can also be used in human pharmacology to relieve pain caused by musculoskeletal conditions .
Synthesis Analysis
Tepoxalin has been synthesized by several methods . A new method about the use of novel synthesis reagents and the first using ionic liquid as reactive solvent to synthesize tepoxalin were presented .Molecular Structure Analysis
Tepoxalin is a hydroxamic acid obtained by formal condensation of the carboxy group of 3- [5- (4-chlorophenyl)-1- (4-methoxyphenyl)pyrazol-3-yl]propanoic acid with the amino group of N-methylhydroxylamine . The hydroxamic acid of tepoxalin is responsible for the PO inhibition since a carboxylic acid derivative of tepoxalin retains full CO but not PO inhibition .Chemical Reactions Analysis
Tepoxalin is a potent inhibitor of both the cyclooxygenase and lipoxygenase pathways of the arachidonic acid cascade . It inhibits both the CO (IC 50 = 0.1 μM) and the PO (IC 50 = 4 μM) activities .Physical And Chemical Properties Analysis
Tepoxalin has a molecular formula of C20H20ClN3O3 and a molecular weight of 385.8 g/mol .Scientific Research Applications
Pharmacokinetics in Animals
Tepoxalin shows rapid and extensive conversion to its metabolite RWJ-20142 in horses. It demonstrates strong ex vivo inhibitory activity against cyclooxygenase-1 (COX-1) but lacks significant anti-inflammatory activity in horses. This raises concerns about its long-term use in equine practice (Giorgi et al., 2011).
In horses, tepoxalin predominantly induces cyclooxygenase inhibition due to its metabolites. The characterization of these metabolites in plasma is essential to understand its pharmacology in horses (Giorgi et al., 2011).
Tepoxalin is rapidly metabolized in rabbits to its active metabolite, RWJ 20142. Its pharmacokinetics in rabbits show significant peak plasma concentrations, indicating its potential effectiveness as an anti-inflammatory agent in this species (Pollock et al., 2008).
Therapeutic Applications in Animals
Tepoxalin can reduce in vitro collagen loss from canine cartilage explants at certain concentrations, suggesting its potential utility in canine osteoarthritis models (Macrory et al., 2009).
In a canine osteosarcoma xenograft model, tepoxalin showed a growth delay effect, suggesting its potential as a therapy in canine tumor management (Sottnik et al., 2011).
Tepoxalin, when administered to dogs, did not affect renal function or hepatic enzymes in dogs exposed to hypotension with isoflurane. This indicates its safety profile in specific surgical settings (Lopes et al., 2014).
A study evaluating the clinical use of tepoxalin in cats suggested its tolerability in clinical settings at specific doses, expanding its potential application beyond dogs (Charlton et al., 2013).
Pharmacological Studies
Tepoxalin has been shown to inhibit both the cyclooxygenase and lipoxygenase pathways, demonstrating its potential as a potent anti-inflammatory and pain control agent. Its novel synthetic method using ionic liquids highlights the advancements in its pharmaceutical formulation (Guo et al., 2010).
The study on tepoxalin's effect on renal function and hepatic enzymes in healthy dogs receiving an ACE inhibitor showed no alteration in renal function, supporting its safety in combination therapies (Fusellier et al., 2005).
Research on tepoxalin's pharmacokinetics in broiler chickens revealed its potential as an anti-inflammatory and cytokine-inhibiting drug, widening its application scope to avian species (De Boever et al., 2009).
Future Directions
Tepoxalin increases chemotherapy efficacy in drug-resistant breast cancer cells overexpressing the multidrug transporter gene ABCB1 . Further study is warranted to ascertain the clinical potential of tepoxalin, an FDA-approved therapeutic for use in domesticated mammals, to restore chemosensitivity and improve drug response in patients with ABCB1-overexpressing drug-resistant breast cancers .
properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKWNRUXCOIMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057610 | |
Record name | Tepoxalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tepoxalin | |
CAS RN |
103475-41-8 | |
Record name | Tepoxalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103475-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tepoxalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103475418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tepoxalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tepoxalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103475-41-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEPOXALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4OX61974 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.